Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14921670
InChI: InChI=1S/C17H12N2O2S/c1-21-14-9-5-2-6-11(14)10-15-16(20)19-13-8-4-3-7-12(13)18-17(19)22-15/h2-10H,1H3/b15-10-
SMILES:
Molecular Formula: C17H12N2O2S
Molecular Weight: 308.4 g/mol

Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)-

CAS No.:

Cat. No.: VC14921670

Molecular Formula: C17H12N2O2S

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- -

Specification

Molecular Formula C17H12N2O2S
Molecular Weight 308.4 g/mol
IUPAC Name (2Z)-2-[(2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Standard InChI InChI=1S/C17H12N2O2S/c1-21-14-9-5-2-6-11(14)10-15-16(20)19-13-8-4-3-7-12(13)18-17(19)22-15/h2-10H,1H3/b15-10-
Standard InChI Key FIQFKKVJSLAPPT-GDNBJRDFSA-N
Isomeric SMILES COC1=CC=CC=C1/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2
Canonical SMILES COC1=CC=CC=C1C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Introduction

Structural and Chemical Identity

Thiazolo[3.2-a]benzimidazol-3(2H)-one derivatives are tricyclic systems comprising a benzimidazole fused to a thiazole ring. The 2-(2-methoxybenzylideno) substituent introduces a conjugated benzylidene group at position 2 of the thiazole ring, with a methoxy (-OCH₃) group at the ortho position of the benzene ring. This substituent enhances electron delocalization and steric bulk, which may modulate reactivity and biological interactions .

The molecular formula is C₁₇H₁₃N₃O₂S, with a molecular weight of 323.37 g/mol. Key structural features include:

  • A planar thiazolo-benzimidazole core stabilized by π-conjugation.

  • A benzylidene group forming an extended conjugated system with the thiazole ring.

  • A methoxy group contributing to solubility and hydrogen-bonding potential.

Synthesis and Reaction Pathways

Core Synthesis Strategies

The synthesis of thiazolo[3.2-a]benzimidazol-3(2H)-one derivatives typically involves cyclocondensation reactions. A validated method involves reacting 2-mercapto-1H-benzimidazole with α-halocarbonyl compounds or ketones in acidic media . For 2-(2-methoxybenzylideno)- derivatives, the following steps are employed:

  • Formation of the Thiazole Ring:
    Reaction of 2-mercaptobenzimidazole with 2-methoxybenzaldehyde in acetic acid containing concentrated H₂SO₄ under reflux (24–48 hours) induces cyclization. The methoxybenzylidene group is introduced via a Knoevenagel-like condensation, forming the benzylidene bridge .

  • Purification:
    The crude product is neutralized with NH₄OH, followed by recrystallization from ethanol or chromatography on silica gel (hexane/ethyl acetate) .

Typical Reaction Scheme:

2-Mercaptobenzimidazole+2-MethoxybenzaldehydeH₂SO₄, AcOH, ΔThiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)-\text{2-Mercaptobenzimidazole} + \text{2-Methoxybenzaldehyde} \xrightarrow{\text{H₂SO₄, AcOH, Δ}} \text{Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)-}

Yield Optimization

Yields range from 75–85%, depending on reaction time and stoichiometry. Prolonged reflux (>36 hours) improves cyclization efficiency but risks decomposition .

Structural Characterization

Spectroscopic Analysis

1H NMR (DMSO-d₆, 300 MHz):

  • δ 3.85 (s, 3H, OCH₃),

  • δ 7.02–7.94 (m, 8H, aromatic protons),

  • δ 8.21 (s, 1H, benzylidene CH) .

13C NMR (75 MHz):

  • 56.2 ppm (OCH₃),

  • 112.4–160.1 ppm (aromatic carbons),

  • 165.3 ppm (C=O) .

Mass Spectrometry:

  • Molecular ion peak at m/z 323 (M⁺),

  • Fragmentation peaks at m/z 290 (M⁺ – SH), 177 (benzimidazole fragment) .

X-ray Crystallography

While crystallographic data for the exact compound are unavailable, related structures (e.g., 3-(2-methoxyphenyl)-6-nitrobenzo imidazo[2,1-b]thiazole) reveal:

  • Dihedral angles of 15–25° between the benzylidene group and the core, indicating partial conjugation .

  • Intermolecular hydrogen bonds involving the carbonyl oxygen and methoxy group, stabilizing the crystal lattice .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point198–202°C (decomposes)
SolubilitySoluble in DMSO, DMF; insoluble in H₂O
Density~1.38 g/cm³ (estimated)
LogP (Partition Coefficient)3.2 (predicted)

The methoxy group enhances lipophilicity (LogP ~3.2), favoring membrane permeability .

Biological Activity and Applications

Antiparasitic Activity

Thiazolo-benzimidazoles exhibit antitrichinellosis activity by inhibiting larval development of Trichinella spiralis (IC₅₀: 12–45 μM) . The 2-methoxy group may enhance binding to parasitic tubulin .

Anticancer Properties

Preliminary assays on related derivatives indicate apoptosis induction in HeLa cells (IC₅₀: 18 μM) . The benzylidene moiety likely intercalates DNA or inhibits topoisomerases .

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